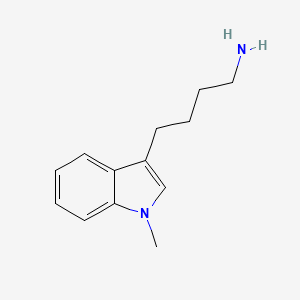
4-(1-Methyl-1h-indol-3-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1h-indol-3-yl)butan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by an indole ring substituted with a butan-1-amine group at the 3-position and a methyl group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The butan-1-amine side chain can be introduced through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
4-(1-Methyl-1h-indol-3-yl)butan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the side chains or the indole ring itself.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and reduced amine derivatives.
科学研究应用
4-(1-Methyl-1h-indol-3-yl)butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1-Methyl-1h-indol-3-yl)butan-1-amine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, influencing neurotransmitter release and uptake. The indole ring structure allows it to interact with enzymes and proteins, modulating their activity and affecting cellular pathways .
相似化合物的比较
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: Similar structure but with a ketone group instead of an amine.
1-Methyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group at the 3-position.
1-Methyl-1H-indole-3-acetic acid: Features an acetic acid group at the 3-position.
Uniqueness
4-(1-Methyl-1h-indol-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group allows for further functionalization and interaction with biological targets, making it a valuable compound in research and industrial applications .
属性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC 名称 |
4-(1-methylindol-3-yl)butan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-15-10-11(6-4-5-9-14)12-7-2-3-8-13(12)15/h2-3,7-8,10H,4-6,9,14H2,1H3 |
InChI 键 |
GYZVHPQWRXUOFF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


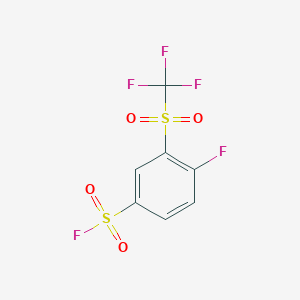

![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)
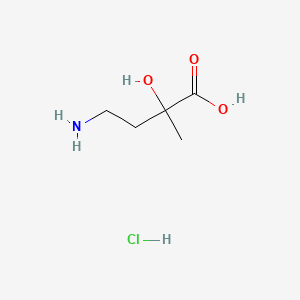
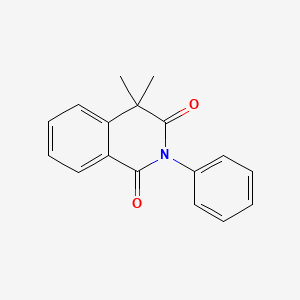
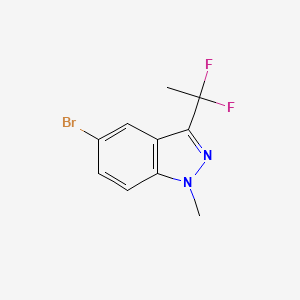
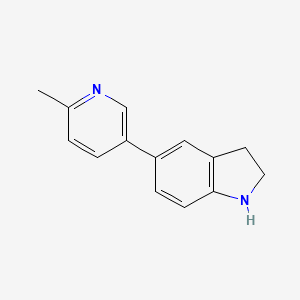
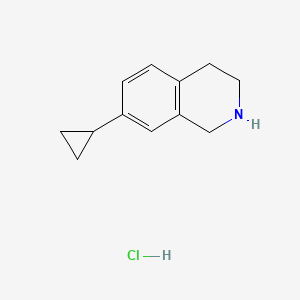
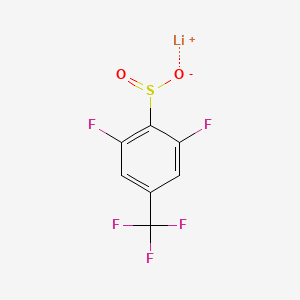
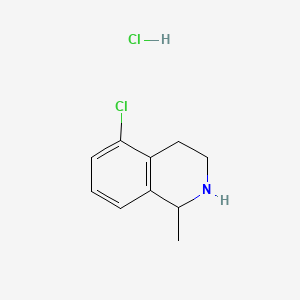
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
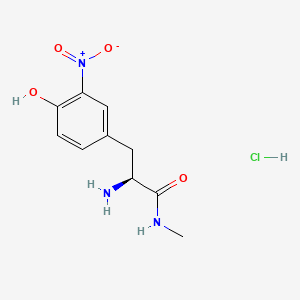
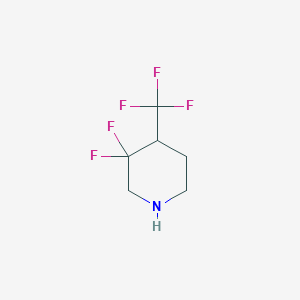
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
